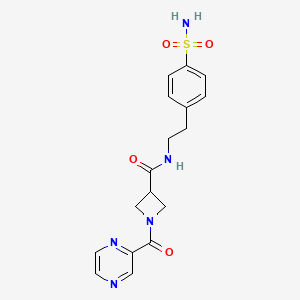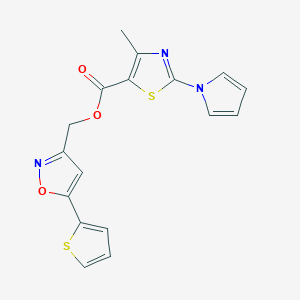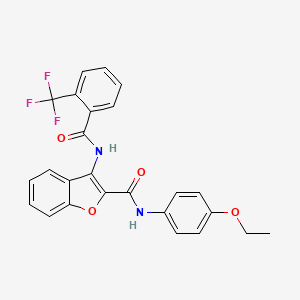
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of the compound , has been well-documented . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . This structure is a key component of “2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide”.Chemical Reactions Analysis
Thiophene derivatives, like the one in the compound, can undergo a variety of reactions. For instance, they can participate in electrophilic, nucleophilic, or radical reactions . The reagents and reaction conditions required for these reactions are well known, and the regioselectivity of substitution reactions can be predicted .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, also known as 2-chloro-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzamide:
Pharmacological Research
This compound has shown potential in pharmacological research due to its structural similarity to other benzamide derivatives, which are known for their diverse biological activities. Benzamides are often investigated for their roles in modulating neurotransmitter systems, making them candidates for treating neurological disorders such as schizophrenia and depression .
Cancer Research
Benzamide derivatives, including this compound, have been studied for their anticancer properties. They can inhibit the growth of cancer cells by interfering with specific cellular pathways. Research has focused on their ability to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for chemotherapy agents .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is another area of interest. Benzamide derivatives have been shown to reduce inflammation by inhibiting enzymes involved in the inflammatory process. This makes them potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzamide derivatives. This compound could be effective against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
Studies have indicated that benzamide derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds can protect neurons from damage and improve cognitive function .
Antioxidant Properties
The antioxidant properties of this compound are another significant area of research. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases. This compound could be developed into supplements or drugs to mitigate oxidative damage .
Cardiovascular Research
Benzamide derivatives have been investigated for their potential benefits in cardiovascular health. They can influence blood pressure regulation and reduce the risk of heart disease by modulating specific biochemical pathways .
Dermatological Applications
Finally, this compound may have applications in dermatology. Benzamide derivatives are being studied for their potential to treat skin conditions such as psoriasis and eczema due to their anti-inflammatory and antimicrobial properties .
These applications highlight the versatility and potential of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide in various fields of scientific research. Each area offers promising avenues for further investigation and development.
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGJDFEAXKKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2664173.png)
![Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)
![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2664179.png)
![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664180.png)



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)
![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)
